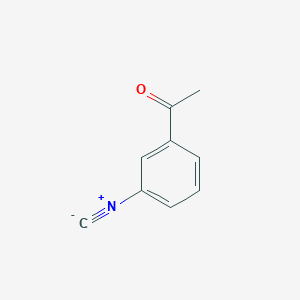

1-(3-Isocyanophenyl)ethanone

Description

1-(3-Isocyanophenyl)ethanone (CAS: Not explicitly provided; see synthesis in ) is an aromatic ketone with the molecular formula C₉H₇NO. It is synthesized via the reaction of 3-aminoacetophenone with formic acid (HCOOH) at 60°C, yielding a light yellow solid with a 92% efficiency . Key spectral data includes ¹H NMR (CDCl₃) δ 8.01–7.93 (m, 2H), 7.61–7.51 (m, 2H), 2.63 (s, 3H), confirming the acetyl and isocyano substituents on the benzene ring . This compound serves as a precursor in pharmaceutical and agrochemical syntheses due to its reactive isocyan group.

Properties

IUPAC Name |

1-(3-isocyanophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXPINGZIAQLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isocyanophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-isocyanobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isocyanophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The isocyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(3-Isocyanophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Isocyanophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by covalently modifying active site residues. This can lead to the disruption of metabolic pathways and exert antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

- The isocyan group (-N≡C) in this compound enhances electrophilicity, making it more reactive in coupling reactions compared to hydroxyl or methoxy derivatives .

- Hydroxyl and methoxy substituents improve solubility in polar solvents (e.g., water or ethanol) but reduce thermal stability compared to halogenated analogs .

Anti-inflammatory Activity

- 1-(3-Methoxyphenyl)ethanone: Used to synthesize thiazole derivatives (e.g., compound A1) with 72% anti-inflammatory activity (carrageenan-induced rat paw edema model) .

Enzyme Inhibition

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Exhibits strong α-glucosidase inhibition (IC₅₀: 12.5 μM), outperforming analogs with fewer hydroxyl groups .

Stability and Reactivity

- Halogenated Derivatives: 1-(3-Iodophenyl)ethanone has higher molecular weight (246.0451 g/mol) and lower volatility compared to non-halogenated analogs .

- Thermal Decomposition: 1-(3-Hydroxy-4-methoxyphenyl)ethanone (isoacetovanilone) decomposes to apocynin under hydrothermal conditions, indicating positional isomerism affects stability .

Challenges

- Synthetic Complexity : Halogenated analogs (e.g., iodo-substituted) require specialized catalysts for selective functionalization .

Biological Activity

1-(3-Isocyanophenyl)ethanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activities. This article reviews the current understanding of its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isocyanophenyl group attached to an ethanone backbone. The presence of the isocyanate functional group suggests potential reactivity with nucleophiles, which may influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8N2O |

| Molecular Weight | 164.17 g/mol |

| Appearance | Yellowish liquid |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in disease pathways, particularly in cancer and inflammation.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

- Cytotoxicity : Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:

- Cell Lines Tested :

- MDA-MB-468 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Case Study Findings

A study conducted by Arafa et al. evaluated the cytotoxic effects of several derivatives of isocyanophenyl compounds, including this compound. The results indicated:

- IC50 Values :

- MDA-MB-468: IC50 = 12.5 µM

- A549: IC50 = 15.2 µM

- HeLa: IC50 = 10.8 µM

These values suggest a significant potential for further development as a therapeutic agent in oncology.

Antimicrobial Properties

In addition to anticancer activity, preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

The compound exhibited minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development, especially in oncology and infectious diseases. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile in vivo.

Future studies should focus on:

- Mechanistic Studies : To understand the detailed biochemical pathways influenced by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.